N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Description
Properties
Molecular Formula |
C16H12BrN3O2S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-5-3-2-4-12(13)15(21)19-16-18-14(20-23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,19,20,21) |
InChI Key |
BONWXMHPOMNWOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling with Methoxybenzamide: The final step involves coupling the bromophenyl-thiadiazole intermediate with 2-methoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide typically involves the reaction of 4-bromophenyl hydrazine with appropriate thiadiazole derivatives. The structural characterization is often confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens. Studies indicate that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungi. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma) and others. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . Molecular docking studies suggest that the compound interacts effectively with specific cancer-related targets, enhancing its therapeutic potential .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have shown to reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against multiple pathogens. The results indicated that it significantly inhibited the growth of tested strains at low concentrations, showcasing its potential as a new antimicrobial agent .
Case Study: Anticancer Activity
A comprehensive evaluation of the anticancer properties revealed that this compound induced cell death in MCF7 cells through apoptosis pathways. The study utilized assays such as Sulforhodamine B (SRB) to quantify cell viability and elucidated the compound's effectiveness in targeting cancer cells while sparing normal cells .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial agents : Potential development into new antibiotics or antifungal medications.
- Anticancer drugs : Further exploration could lead to novel treatments for various cancers.
- Anti-inflammatory medications : Could be formulated into treatments for chronic inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method of Evaluation | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Turbidimetric method | Significant inhibition at low doses |
| Escherichia coli | Turbidimetric method | Effective against multiple strains | |
| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | Induced apoptosis; reduced viability |
| Anti-inflammatory | Various models | In vivo/in vitro assays | Reduced inflammation markers |
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
1,2,4-Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9]) replace the thiadiazole core with a 1,2,4-triazole. Key differences include:
- Tautomerism : Triazole derivatives exist in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Functional Groups : Sulfonyl and difluorophenyl substituents enhance polarity compared to the bromophenyl and methoxybenzamide groups in the target compound.
Benzothiadiazole Derivatives ()
The compound N-[4-(Benzo[1,2,5]thiadiazol-5-yloxy)-3-chloro-phenyl]-5-chloro-2-hydroxy-benzamide features a benzothiadiazole ring linked via an oxygen atom. Structural distinctions include:
Substituent Variations
Methoxy Position and Acyl Groups ()
Analog N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide replaces the benzamide with an acetamide group:
- Benzamide vs. Acetamide : The benzamide moiety (aromatic) may enhance π-π stacking interactions, while the acetamide (aliphatic) could increase flexibility.
- Methoxy Position : A para-methoxy group (analog) versus ortho-methoxy (target) alters electronic effects and steric hindrance near the amide bond .
Fluorine and Methyl Substituents ()
The compound N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide introduces fluorine and methyl groups on the triazole ring:
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its bioactive properties, and a methoxybenzamide group , enhancing its solubility and interaction with biological targets. The presence of the bromophenyl moiety adds to its potential reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The thiadiazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signal transduction pathways.
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to:
- Induce apoptosis in cancer cells by disrupting tubulin polymerization.
- Exhibit efficacy against multidrug-resistant cancer cell lines .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies have reported:
- Effective inhibition of bacterial growth in vitro.
- Potential use as antifungal agents based on structural similarities with known antifungal compounds .
Research Findings
A comprehensive review highlighted the biological activities of 1,2,4-thiadiazole derivatives, including this compound. Key findings include:
Case Studies
- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that thiadiazole derivatives significantly reduced tumor size without apparent toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications.
- Antimicrobial Testing : A series of tests against common bacterial strains revealed that this compound exhibited MIC values comparable to established antibiotics.
Q & A
Basic: What is the standard synthesis protocol for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide?
Answer:
The synthesis typically involves:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with α-haloketones under acidic/basic conditions .
- Step 2: Coupling the thiadiazole intermediate with 2-methoxybenzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .
- Step 3: Purification via column chromatography or recrystallization, followed by structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields or side-product formation during synthesis?
Answer:
- Temperature Control: Maintain reflux conditions (70–100°C) to enhance reaction rates while avoiding decomposition .
- Solvent Selection: Use anhydrous DMF or acetonitrile to minimize hydrolysis of intermediates .
- Catalytic Additives: Introduce triethylamine or DMAP to improve coupling efficiency .
- Real-Time Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify side products early .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry: HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 404.02) .
- Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can researchers resolve overlapping signals in NMR spectra for accurate structural assignment?
Answer:
- 2D NMR Techniques: Use HSQC and HMBC to correlate protons with adjacent carbons and resolve aromatic regiochemistry .
- Solvent Variation: Record spectra in DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH groups) .
- Dynamic NMR: Perform variable-temperature experiments to separate broadened signals caused by conformational exchange .
Basic: What in vitro assays are commonly used to evaluate the compound’s biological activity?
Answer:
- Antimicrobial Activity: Broth microdilution (MIC determination) against S. aureus and C. albicans .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases (e.g., COX-2) .
Advanced: How can researchers address contradictory bioactivity data across different studies?
Answer:
- Standardize Assay Conditions: Control variables like serum concentration, passage number, and incubation time .
- Validate Target Engagement: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
- Cross-Validate with Orthogonal Models: Compare results across cell-based assays, zebrafish models, and ex vivo tissue studies .
Basic: How can stability studies be designed to assess the compound’s shelf life under varying storage conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC Stability Indicating Method: Monitor degradation products (e.g., hydrolyzed amide bonds) using a C18 column and acetonitrile/water gradient .
- Lyophilization: Assess stability in lyophilized vs. solution states for long-term storage recommendations .
Advanced: What methodologies identify degradation pathways and reactive intermediates?
Answer:
- LC-MS/MS: Characterize degradation products (e.g., sulfoxides from thiadiazole oxidation) via fragmentation patterns .
- Stability Kinetics: Apply Arrhenius plots to predict degradation rates at different temperatures .
- Radical Trapping: Use antioxidants (e.g., BHT) during stress testing to confirm radical-mediated pathways .
Basic: What computational tools are used for initial target prediction and mechanistic studies?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- Pharmacophore Modeling: Generate 3D maps of essential features (e.g., hydrogen bond acceptors) using MOE .
- ADMET Prediction: SwissADME or pkCSM to estimate permeability, metabolism, and toxicity .
Advanced: How can proteomics or metabolomics elucidate the compound’s mechanism of action?
Answer:
- TMT-Labeled Proteomics: Quantify protein expression changes in treated vs. untreated cells via LC-MS/MS .
- Metabolite Profiling: Use ¹H NMR-based metabolomics to identify dysregulated pathways (e.g., glycolysis, TCA cycle) .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Basic: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation: Modify the 4-bromophenyl or methoxy groups to assess impact on potency .
- Bioisosteric Replacement: Replace thiadiazole with oxadiazole or triazole to probe electronic effects .
- Scaffold Hopping: Design analogs with fused rings (e.g., thiadiazolo[3,2-b]quinazoline) to enhance binding .
Advanced: How can quantum mechanical calculations refine SAR hypotheses?
Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to map electrostatic potential surfaces .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Free Energy Perturbation (FEP): Predict ΔΔG values for substituent modifications using Schrödinger FEP+ .
Basic: How should researchers validate contradictory cytotoxicity data across cell lines?
Answer:
- Dose-Response Replication: Test 8–10 concentrations in triplicate across multiple passages .
- Checkpoint Analysis: Measure apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide) to confirm mechanism .
- Resazurin Assay: Use alternative viability markers to rule out assay-specific artifacts .
Advanced: What orthogonal assays confirm target specificity in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
